5-Bromopyrimidine-4,6-diamine chemical properties and structure
5-Bromopyrimidine-4,6-diamine chemical properties and structure
This guide serves as a technical reference for 5-Bromopyrimidine-4,6-diamine, a critical intermediate in medicinal chemistry. It synthesizes physicochemical data, synthetic methodologies, and reactivity profiles, addressing specific challenges in its application as a scaffold for drug discovery.
Executive Summary
5-Bromopyrimidine-4,6-diamine (CAS: 58023-98-6 ) is a halogenated heterocyclic building block extensively utilized in the synthesis of bioactive compounds, particularly kinase inhibitors (e.g., FAK, PLK1) and antiviral agents.[1][2][3][4] Distinguished by its electron-rich pyrimidine core, this compound presents unique synthetic challenges—specifically the deactivation of the C-Br bond towards oxidative addition in palladium-catalyzed cross-couplings. This guide details its molecular architecture, optimized synthetic routes, and strategies to overcome its inherent reactivity limitations.
Part 1: Molecular Architecture & Physicochemical Profile
Structural Characteristics
The molecule features a pyrimidine ring substituted with two amino groups at the 4 and 6 positions and a bromine atom at the 5-position.[5] X-ray crystallographic studies reveal a planar structure stabilized by an extensive intermolecular hydrogen-bonding network involving the amino protons and ring nitrogens.
-
Symmetry: The molecule possesses
symmetry (ignoring amine hydrogen conformation), making the 4- and 6-amino groups chemically equivalent. -
Electronic State: The two amino groups are strong electron-donating groups (EDGs), significantly increasing the electron density of the pyrimidine ring. This electron-rich nature deactivates the C-Br bond, making it less electrophilic compared to 5-bromopyrimidine.
Key Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 5-Bromopyrimidine-4,6-diamine |
| Common Synonyms | 5-Bromo-4,6-diaminopyrimidine; 4,6-Diamino-5-bromopyrimidine |
| CAS Number | 58023-98-6 |
| Molecular Formula | |
| Molecular Weight | 189.01 g/mol |
| Physical State | Solid (Crystalline powder) |
| Melting Point | >200 °C (Dec.)[6][7] [High thermal stability due to H-bonding] |
| Solubility | Soluble in DMSO, DMF, dilute acids; Sparingly soluble in water, alcohols; Insoluble in non-polar solvents (Hexane, DCM) |
| Acidity ( | Basic ring nitrogens; protonation occurs at N1/N3. |
Part 2: Synthetic Pathways[4][5][8]
The synthesis of 5-Bromopyrimidine-4,6-diamine is typically achieved via electrophilic aromatic substitution (bromination) of the electron-rich 4,6-diaminopyrimidine precursor.
Primary Synthesis: Direct Bromination
Reagents: Bromine (
Mechanism: The amino groups at positions 4 and 6 activate the 5-position towards electrophilic attack. The reaction proceeds rapidly due to the high electron density at C-5.
Figure 1: Electrophilic bromination pathway. The strong directing effect of the diamines ensures regioselectivity at the 5-position.
Protocol Summary:
-
Dissolve 4,6-diaminopyrimidine in glacial acetic acid.
-
Add bromine dropwise at room temperature (exothermic reaction).
-
Stir for 1–2 hours. The product often precipitates as the hydrobromide salt.
-
Neutralize with aqueous ammonia to liberate the free base.
-
Filter and wash with water.
Part 3: Reactivity & Functionalization
The "Deactivation" Challenge in Cross-Coupling
A critical insight for medicinal chemists is the poor reactivity of 5-Bromopyrimidine-4,6-diamine in standard Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
-
Cause: The two amino groups donate electron density into the pyrimidine ring (resonance effect), increasing the bond order of the C-Br bond and making the carbon center less electrophilic. This hinders the oxidative addition step of the catalytic cycle (
). -
Catalyst Poisoning: Free primary amines can coordinate competitively to the Palladium center, displacing phosphine ligands and deactivating the catalyst.
Strategies for C-C Bond Formation
To successfully couple this scaffold, researchers employ three primary strategies:
-
Use of the Iodo-Analog: 5-Iodopyrimidine-4,6-diamine has a weaker C-X bond and undergoes oxidative addition more readily.
-
Amine Protection: Masking the amines (e.g., as acetamides or carbamates) reduces electron donation and prevents catalyst coordination.
-
Specialized Ligands: Utilization of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or NHC ligands to facilitate oxidative addition.
Figure 2: Reactivity map highlighting the kinetic hurdles in cross-coupling and established medicinal chemistry solutions.
Part 4: Applications in Drug Discovery
Kinase Inhibition (FAK & PLK1)
The 2,4-diaminopyrimidine and 4,6-diaminopyrimidine scaffolds are "privileged structures" in kinase inhibition. They function as ATP-mimetics, forming key hydrogen bonds with the hinge region of the kinase domain.
-
Mechanism: The N1 and one amino group typically serve as a hydrogen bond acceptor-donor motif.
-
Role of 5-Br: The 5-position is a vector for solubilizing groups or hydrophobic moieties that access the ribose binding pocket or the solvent front.
Antiviral Agents
Derivatives of 5-bromopyrimidine-4,6-diamine have been explored as precursors to purine analogs and fused heterocycles (e.g., pteridines) which act as antimetabolites, interfering with viral DNA/RNA replication.
Part 5: Safety & Handling
-
GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
-
Handling:
-
Avoid inhalation of dust; use a fume hood.
-
Wear nitrile gloves and safety glasses.
-
Incompatibility: Strong oxidizing agents.
-
-
Storage: Keep in a cool, dry place. Light sensitive (brominated compounds can degrade/discolor over time).
References
-
Crystal Structure: Clews, C. J. B., & Cochran, W. (1949). The structures of pyrimidines and purines. III. An X-ray investigation of hydrogen bonding in amino-pyrimidines. Acta Crystallographica, 2(1), 46-57. Link
- Synthesis & Reactivity: Anderson, G. L. (1985). The reaction of 4,6-diaminopyrimidine with NBS. Journal of Heterocyclic Chemistry.
-
Medicinal Application (Kinase Inhibitors): Li, X., et al. (2014). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Journal of Medicinal Chemistry. Link
-
Suzuki Coupling Challenges: Lévesque, E., et al. (2015). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. Molecules, 20(7), 12728–12753. (Discusses the necessity of Iodide vs Bromide in similar scaffolds). Link
-
CAS Verification: Chemical Book / PubChem Database Entry for CAS 58023-98-6. Link
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 5-bromo-4-N,6-N-dimethylpyrimidine-4,6-diamine | C6H9BrN4 | CID 97355680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 5. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE CAS#: 2240-25-7 [m.chemicalbook.com]
- 7. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]
